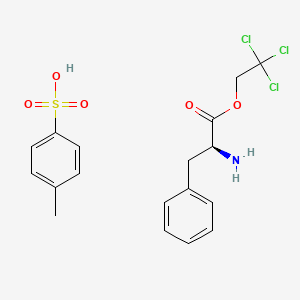

4-Methylbenzenesulfonate L-Phenylalanine 2,2,2-Trichloroethyl Ester

Description

4-Methylbenzenesulfonate L-Phenylalanine 2,2,2-Trichloroethyl Ester is a specialized ester derivative combining L-phenylalanine, a chiral amino acid, with a 2,2,2-trichloroethyl group and a 4-methylbenzenesulfonate moiety. This compound is structurally distinct due to the sulfonate group attached to the aromatic ring, which enhances its stability and solubility in organic solvents. Its primary applications lie in research settings, particularly in studies involving amino acid protection strategies and controlled-release formulations in ruminant nutrition .

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;2,2,2-trichloroethyl (2S)-2-amino-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl3NO2.C7H8O3S/c12-11(13,14)7-17-10(16)9(15)6-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9H,6-7,15H2;2-5H,1H3,(H,8,9,10)/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSJOQRXWCOPOO-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC(Cl)(Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)OCC(Cl)(Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858016 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--2,2,2-trichloroethyl L-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69472-84-0 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--2,2,2-trichloroethyl L-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Methylbenzenesulfonate L-Phenylalanine 2,2,2-Trichloroethyl Ester involves several steps. One common method includes the reaction of L-Phenylalanine with 4-Methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods often involve similar synthetic routes but are scaled up and optimized for cost-effectiveness and efficiency.

Chemical Reactions Analysis

4-Methylbenzenesulfonate L-Phenylalanine 2,2,2-Trichloroethyl Ester undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Methylbenzenesulfonate L-Phenylalanine 2,2,2-Trichloroethyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylbenzenesulfonate L-Phenylalanine 2,2,2-Trichloroethyl Ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release L-Phenylalanine, which can then participate in various biochemical pathways . The sulfonate group enhances the compound’s solubility and reactivity, facilitating its use in different chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to other trichloroethyl esters and aromatic sulfonate derivatives. Key structural analogs include:

Benzoic Acid, 3-Methyl-, 2,2,2-Trichloroethyl Ester (CAS 91-116-2)

- Molecular Weight : 172.16 g/mol

- Structure : Features a 3-methylbenzoic acid core esterified with a trichloroethyl group.

- Functional Differences: Lacks the amino acid backbone and sulfonate group, reducing its utility in biological systems.

Succinic Acid, 4-Chloro-3-Methylphenyl 2,2,2-Trichloroethyl Ester (CAS 69-582-0)

- Molecular Weight : 234.11 g/mol

- Structure : A dicarboxylic acid ester with chlorinated aromatic and trichloroethyl groups.

- Key Contrast : The succinic acid backbone increases hydrophilicity compared to the sulfonate group in the target compound.

4-Methoxybenzyl 2,2,2-Trichloroacetimidate (CAS 892-38-99-3)

- Molecular Weight : 282.55 g/mol

- Structure : Contains a methoxybenzyl group and trichloroacetimidate functionality.

- Application: Primarily used as a glycosylation reagent in organic synthesis, unlike the amino acid-based target compound.

Comparative Data Table

Research Findings and Functional Differentiation

Stability and Reactivity

The sulfonate group in the target compound improves hydrolytic stability compared to esters with simple carboxylic acid backbones (e.g., succinic or benzoic acid derivatives). This property makes it suitable for prolonged-release applications in acidic environments like the rumen .

Biological Activity

4-Methylbenzenesulfonate L-Phenylalanine 2,2,2-Trichloroethyl Ester, also known by its CAS number 69472-84-0, is a chemical compound that combines the amino acid phenylalanine with a sulfonate and a trichloroethyl ester group. This compound has garnered attention in biochemical research for its potential biological activities, particularly in the context of drug development and amino acid chemistry.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈Cl₃N₁O₃S |

| Molecular Weight | 468.7791 g/mol |

| CAS Number | 69472-84-0 |

| Appearance | Light Pink Solid |

Structure

The structure of this compound features a phenylalanine backbone modified by a 4-methylbenzenesulfonate and a trichloroethyl ester group. This unique combination may influence its solubility, reactivity, and biological interactions.

Research indicates that compounds similar to 4-Methylbenzenesulfonate L-Phenylalanine derivatives can exhibit various biological activities, including:

- Antimicrobial Properties : Some studies suggest that sulfonate esters can possess antimicrobial activity against certain bacterial strains.

- Inhibition of Enzymatic Activity : The presence of the sulfonate group may inhibit specific enzymes, potentially affecting metabolic pathways.

- Neuroprotective Effects : Amino acid derivatives have been studied for their neuroprotective properties, which could be relevant in neurodegenerative diseases.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluating the antimicrobial efficacy of sulfonate esters found that certain derivatives demonstrated significant inhibition against Gram-positive bacteria. The mechanism was proposed to involve disruption of bacterial cell membranes .

- Enzyme Inhibition : Research on similar compounds revealed that modifications to the phenylalanine structure could enhance the inhibition of proteolytic enzymes, which are critical in various biological processes .

- Neuroprotective Studies : In vitro studies have shown that amino acid esters can protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating conditions like Alzheimer's disease .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound | Antimicrobial Activity | Enzyme Inhibition | Neuroprotective Effects |

|---|---|---|---|

| 4-Methylbenzenesulfonate L-Phenylalanine Ester | Moderate | Yes | Yes |

| Phenylalanine Derivative A | High | Moderate | Yes |

| Phenylalanine Derivative B | Low | Yes | No |

Q & A

Q. What are the key synthetic steps for preparing 4-Methylbenzenesulfonate L-Phenylalanine 2,2,2-Trichloroethyl Ester?

Methodological Answer : Synthesis typically involves sequential protection and activation steps:

- Amino Group Protection : L-Phenylalanine’s amine is protected using acetyl or tert-butoxycarbonyl (Boc) groups to prevent side reactions during sulfonylation .

- Sulfonylation : Reaction with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonate group at the hydroxyl or amine site, depending on the target structure .

- Esterification : The carboxylic acid is activated (e.g., using DCC/DMAP) and reacted with 2,2,2-trichloroethanol to form the ester. Purification is achieved via column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm structural integrity, with sulfonate protons appearing downfield (δ 7.5–8.0 ppm) and trichloroethyl signals at δ 4.5–5.0 ppm .

- HPLC-MS : Reversed-phase HPLC with ESI-MS validates purity (>95%) and molecular ion peaks (e.g., [M+H] for CHClNOS) .

- Chiral HPLC : Ensures enantiomeric purity by comparing retention times to L- and D-phenylalanine standards .

Q. What are the primary applications of this compound in peptide synthesis?

Methodological Answer : The trichloroethyl ester acts as a carboxylic acid protecting group , cleavable under mild reductive conditions (e.g., Zn/AcOH) without affecting other functional groups. The sulfonate group may enhance solubility or serve as a leaving group in nucleophilic substitutions .

Advanced Research Questions

Q. How can racemization during esterification be minimized, and what metrics validate stereochemical fidelity?

Methodological Answer :

- Optimized Conditions : Use low temperatures (0–4°C), coupling agents (e.g., DCC/HOBt), and non-polar solvents (e.g., DCM) to suppress base-mediated racemization .

- Validation : Chiral HPLC with a crown ether column or Marfey’s reagent derivatization quantifies enantiomeric excess (≥98% for L-configuration) .

Q. What strategies resolve contradictory NMR data between theoretical predictions and experimental results?

Methodological Answer :

- Dynamic Effects : Rotameric equilibria in the trichloroethyl group can split signals. Variable-temperature NMR (e.g., 25°C to −40°C) stabilizes conformers for clearer assignments .

- DFT Calculations : Compare experimental C shifts with density functional theory (DFT)-predicted values to identify misassignments .

Q. How can factorial design optimize the sulfonylation reaction yield and purity?

Methodological Answer :

Q. What mechanistic insights explain the stability of the trichloroethyl ester under acidic vs. basic conditions?

Methodological Answer :

- Acidic Hydrolysis : Protonation of the ester carbonyl increases electrophilicity, but steric hindrance from trichloroethyl groups slows nucleophilic attack.

- Base Sensitivity : Strong bases (e.g., NaOH) induce β-elimination due to the electron-withdrawing ClC group, forming a ketene intermediate. Stability is confirmed via pH-controlled kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.